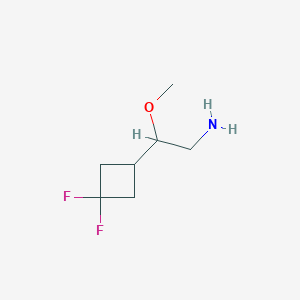

![molecular formula C16H12FN3O4S B2521171 3-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886909-81-5](/img/structure/B2521171.png)

3-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

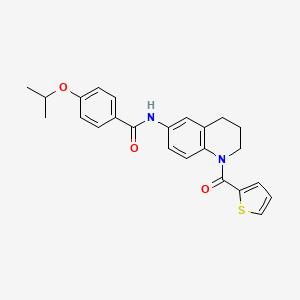

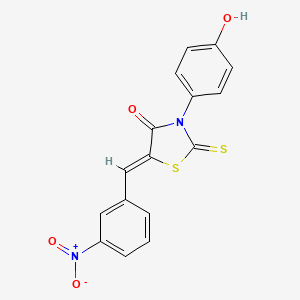

The compound 3-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical entity that is likely to possess a benzamide core structure with a substituted 1,3,4-oxadiazol ring and a fluorine atom attached to the benzene ring. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide structures and substituted 1,3,4-oxadiazol rings have been synthesized and studied for various properties and applications, such as anti-inflammatory and anti-cancer activities .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides were synthesized using sodium borohydride reduction of corresponding imino-pyridinium ylides . These methods suggest that the synthesis of the compound could also involve strategic intermediate steps and the use of reducing agents or acylation reactions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with the potential for various substituents affecting the overall conformation and properties of the molecule. X-ray crystallography is a common technique used to determine the solid-state properties of such compounds . Theoretical studies, including density functional theory (DFT) calculations, are also employed to understand the molecular conformations and interactions at the atomic level .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For instance, the colorimetric sensing of fluoride anions by a benzamide derivative was attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . Additionally, the Fries rearrangement, a reaction involving the migration of an acyl group within an aromatic system, was successfully carried out under microwave-assisted, catalyst- and solvent-free conditions to synthesize related heterocyclic amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of a 3,5-dinitrophenyl group in a benzamide derivative led to a color transition in response to fluoride anions, indicating its utility in naked-eye detection . The intermolecular interactions and energy frameworks of these compounds can be significantly affected by different molecular conformations, as revealed by crystallographic analysis . These properties are crucial for the potential application of such compounds in sensing technologies or as pharmaceutical agents.

Wissenschaftliche Forschungsanwendungen

Fluorogenic and Fluorescent Labeling Reagents

Research on fluorogenic reagents such as 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) has shown significant implications for labeling and detecting thiols in biological samples. DBD-F, similar in structure to the subject compound, offers high reactivity and specificity, producing intensely fluorescent thiol derivatives upon reaction. This property has been utilized in high-performance liquid chromatography for the sensitive detection of thiols, suggesting potential applications in biological and analytical chemistry (Toyo’oka et al., 1989).

Polymer Memory Devices

Another area of research involves triphenylamine-based aromatic polymers derived from similar oxadiazole compounds, which have been synthesized for memory device applications. Studies have found that the linkage effects of polyether, polyester, polyamide, and polyimide reveal different retention times for polymer memory devices, indicating the influence of structural conformations and electronic properties on memory behavior. This suggests the potential of oxadiazole-containing polymers in developing advanced memory storage technologies (Chen, Hu, & Liou, 2013).

Anticancer Activity

In the realm of medicinal chemistry, derivatives of 1,3,4-oxadiazole, bearing resemblance to the target compound, have been designed and synthesized for anticancer evaluation. These compounds have shown moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents. The structural motif of 1,3,4-oxadiazole appears to be crucial for the observed biological activity, highlighting the relevance of such compounds in drug discovery and development (Ravinaik et al., 2021).

Proton Exchange Membranes

The synthesis of sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole has been reported for use in proton exchange membranes (PEMs) for fuel cells. These materials exhibit excellent thermal and oxidative stability, along with significant proton conductivity, making them suitable for medium-high temperature fuel cell applications. This research demonstrates the utility of 1,3,4-oxadiazole and sulfone moieties in developing high-performance materials for energy technologies (Xu et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds have been found to target proteins such as beta-lactamase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in bacterial resistance to antibiotics and cellular responses to cytokines and stress, respectively .

Mode of Action

This could potentially inhibit the activity of the target protein, thereby affecting the biological processes in which they are involved .

Biochemical Pathways

Given the potential targets of this compound, it could be involved in pathways related to antibiotic resistance and cellular response to stress .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the potential targets of this compound, it could potentially inhibit the activity of the target proteins, leading to changes in the biological processes in which they are involved .

Eigenschaften

IUPAC Name |

3-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O4S/c1-25(22,23)13-7-5-10(6-8-13)15-19-20-16(24-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIWQMKOZOPCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

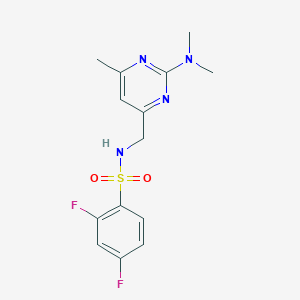

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfanylbenzamide](/img/structure/B2521093.png)

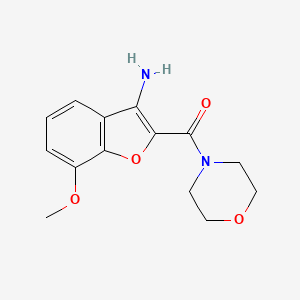

![1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2521094.png)

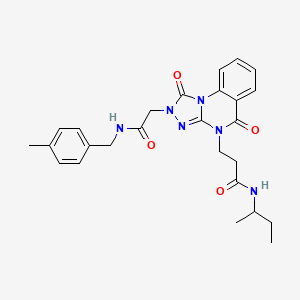

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2521103.png)

![4,7,8-Trimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521104.png)

![2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2521105.png)

![6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521110.png)

![6-Oxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B2521111.png)